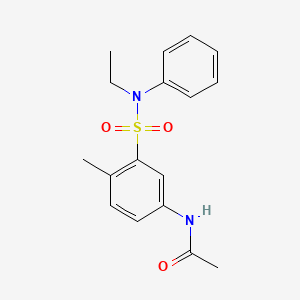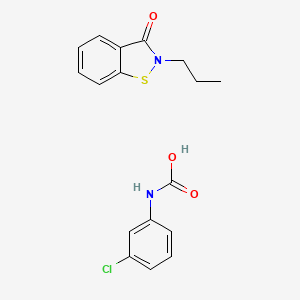
(3-chlorophenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-chlorophenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one is a compound that combines the structural features of carbamic acid and benzothiazolone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one typically involves the reaction of 3-chlorophenyl isocyanate with 2-propyl-1,2-benzothiazol-3-one under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
(3-chlorophenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
科学的研究の応用
(3-chlorophenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical products, including agrochemicals and polymers.
作用機序
The mechanism of action of (3-chlorophenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Chlorpropham: A carbamate ester that is the isopropyl ester of 3-chlorophenylcarbamic acid.
Carbaryl: Another carbamate ester used as an insecticide.
Fenobucarb: A carbamate insecticide with similar structural features.
Uniqueness
(3-chlorophenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one is unique due to its combination of carbamic acid and benzothiazolone structures
特性
CAS番号 |
199173-08-5 |
|---|---|
分子式 |
C17H17ClN2O3S |
分子量 |
364.8 g/mol |
IUPAC名 |
(3-chlorophenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H11NOS.C7H6ClNO2/c1-2-7-11-10(12)8-5-3-4-6-9(8)13-11;8-5-2-1-3-6(4-5)9-7(10)11/h3-6H,2,7H2,1H3;1-4,9H,(H,10,11) |
InChIキー |
BIZABTFEVARKEB-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=O)C2=CC=CC=C2S1.C1=CC(=CC(=C1)Cl)NC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


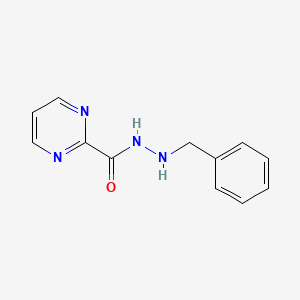
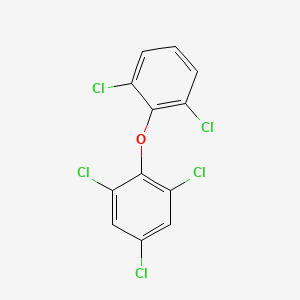
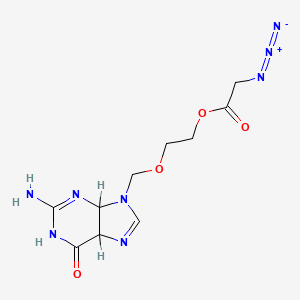
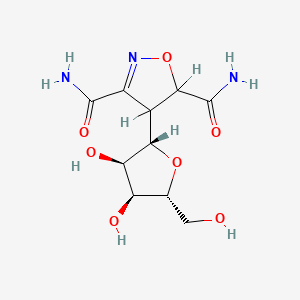
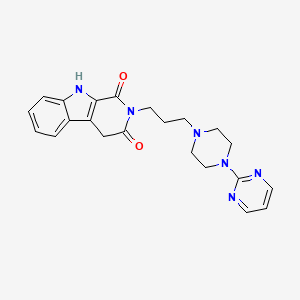
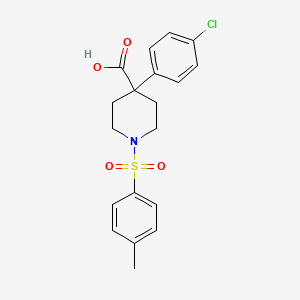
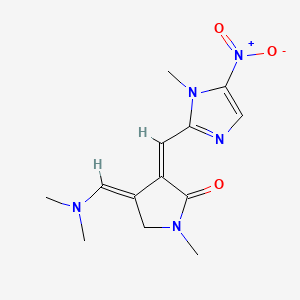
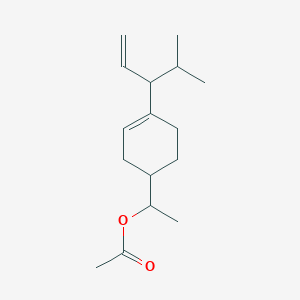
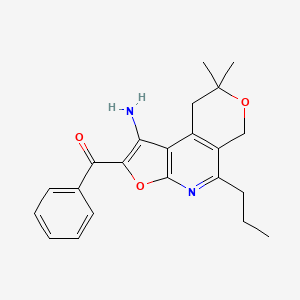
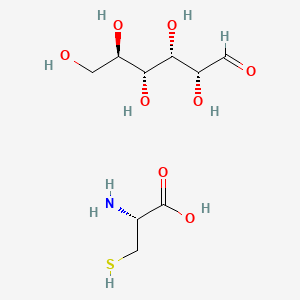


![2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL]](/img/structure/B12691156.png)
